molecular formula C11H14N2O B127906 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 146739-31-3

3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B127906
M. Wt: 190.24 g/mol
InChI Key: LWIYBOCPCVPJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as TMDQ, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique properties. TMDQ has been studied extensively for its potential use in various applications, including as a precursor for the synthesis of pharmaceuticals and as a reagent in organic chemistry reactions.

Mechanism Of Action

3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a unique mechanism of action, which involves the generation of reactive oxygen species (ROS) in cells. This leads to oxidative stress, which can induce cell death in cancer cells. 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.

Biochemical And Physiological Effects

3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have various biochemical and physiological effects in cells. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. However, one of the main limitations of using 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is its toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, including the development of new methods for its synthesis and the investigation of its potential use in the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one and its potential side effects.

Synthesis Methods

3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using various methods, including the reaction between 2,3-dichloroquinoxaline and trimethylsilyl cyanide in the presence of a palladium catalyst. Another method involves the reaction of 2,3-dichloroquinoxaline with trimethylsilyl cyanide and sodium borohydride in the presence of a nickel catalyst.

Scientific Research Applications

3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been extensively studied for its potential use in the synthesis of various pharmaceuticals due to its unique chemical properties. It has been used as a precursor in the synthesis of drugs such as quinoline and quinoxaline derivatives, which have shown promising results in the treatment of various diseases, including cancer and tuberculosis.

properties

CAS RN

146739-31-3

Product Name

3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3,3,8-trimethyl-1,4-dihydroquinoxalin-2-one

InChI

InChI=1S/C11H14N2O/c1-7-5-4-6-8-9(7)12-10(14)11(2,3)13-8/h4-6,13H,1-3H3,(H,12,14)

InChI Key

LWIYBOCPCVPJRS-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)NC(C(=O)N2)(C)C

Canonical SMILES

CC1=C2C(=CC=C1)NC(C(=O)N2)(C)C

Origin of Product

United States

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